An In-depth Technical Guide to 4-Cyclopropyl-3-methylpyridine: A Valuable Scaffold for Modern Drug Discovery
An In-depth Technical Guide to 4-Cyclopropyl-3-methylpyridine: A Valuable Scaffold for Modern Drug Discovery
This guide provides a comprehensive technical overview of 4-Cyclopropyl-3-methylpyridine, a heterocyclic building block of significant interest to researchers, medicinal chemists, and drug development professionals. We will delve into its core chemical properties, plausible synthetic routes, and the strategic rationale for its application in contemporary pharmaceutical research, grounding our discussion in established chemical principles and field-proven insights.
Introduction: A Strategic Union of Two Privileged Motifs
In the landscape of medicinal chemistry, the pyridine ring is a cornerstone scaffold, present in a vast array of therapeutic agents. Its nitrogen atom acts as a hydrogen bond acceptor and a basic center, enabling critical interactions with biological targets.[1][2] Parallel to this, the cyclopropyl group has emerged as a "superstar" functional group in drug design.[3] Its unique stereoelectronic properties—conferring rigidity, metabolic stability, and improved potency—make it an invaluable tool for optimizing lead compounds.[3][4][5]
4-Cyclopropyl-3-methylpyridine represents a strategic convergence of these two privileged motifs. It offers a synthetically accessible, three-dimensional scaffold that can be elaborated to explore new chemical space. This guide will illuminate the properties and potential of this compound, providing the technical foundation necessary for its effective utilization in drug discovery programs.
Molecular Identity and Physicochemical Properties
The fundamental identity of 4-Cyclopropyl-3-methylpyridine lies in its distinct arrangement of a pyridine core substituted at the 4-position with a cyclopropyl ring and at the 3-position with a methyl group. This structure gives rise to a specific set of physicochemical properties that are highly relevant for its application in medicinal chemistry.
Chemical Structure:
Data Presentation: Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 865075-25-8 | Guidechem[6] |
| Molecular Formula | C₉H₁₁N | Derived |
| Molecular Weight | 133.19 g/mol | Derived |
| Topological Polar Surface Area (TPSA) | 12.89 Ų | ChemScene[7] |
| Computed logP | 2.40652 | ChemScene[7] |
| Hydrogen Bond Acceptors | 1 | ChemScene[7] |
| Hydrogen Bond Donors | 0 | ChemScene[7] |
| Rotatable Bonds | 1 | ChemScene[7] |
The low TPSA and moderate logP suggest that this molecule possesses favorable characteristics for good cell permeability and oral bioavailability, making it an attractive starting point for drug design.
Anticipated Spectroscopic Profile
While comprehensive, peer-reviewed spectral data for 4-Cyclopropyl-3-methylpyridine is not widely published, its structure allows for a confident prediction of its key spectroscopic signatures based on well-established principles of NMR spectroscopy.[8][9]
-
¹H NMR: The proton spectrum is expected to be highly informative.
-
Aromatic Region (~8.2-7.0 ppm): Two signals corresponding to the pyridine ring protons are anticipated. The proton at C2 (adjacent to nitrogen) would appear furthest downfield, likely as a singlet or a narrow doublet. The proton at C5 would appear slightly more upfield, also as a doublet, coupled to the proton at C6. The proton at C6 would be the most upfield of the aromatic signals, appearing as a doublet.
-
Methyl Region (~2.2 ppm): A sharp singlet integrating to three protons is expected for the methyl group at the C3 position.
-
Cyclopropyl Region (~1.8-0.6 ppm): This region will show the most complex signals. A multiplet around 1.8 ppm would correspond to the single cyclopropyl proton attached to the pyridine ring. Two distinct multiplets, appearing further upfield (likely between 1.0 and 0.6 ppm), would represent the two pairs of non-equivalent CH₂ protons of the cyclopropyl ring.
-
-
¹³C NMR: The carbon spectrum would corroborate the structure.
-
Aromatic Carbons (~150-120 ppm): Five distinct signals are expected for the pyridine ring carbons, with the carbons adjacent to the nitrogen (C2 and C6) showing the largest chemical shifts.
-
Methyl Carbon (~18 ppm): A single signal in the aliphatic region for the C3-methyl group.
-
Cyclopropyl Carbons (~15-5 ppm): Two signals are expected: one for the single CH carbon attached to the ring and another, more intense signal for the two equivalent CH₂ carbons.
-
Synthesis and Mechanistic Considerations
The construction of 4-Cyclopropyl-3-methylpyridine can be efficiently achieved through modern cross-coupling methodologies, which are mainstays of pharmaceutical synthesis due to their reliability and broad functional group tolerance. A highly plausible and robust approach is the Suzuki-Miyaura cross-coupling reaction.
Rationale for Method Selection: The Suzuki coupling is chosen for its mild reaction conditions, commercial availability of the required building blocks (boronic acids and aryl halides), and its proven track record in constructing C(sp²)-C(sp³) bonds. The reaction mechanism is well-understood, proceeding via oxidative addition, transmetalation, and reductive elimination steps.
Caption: Proposed synthesis via Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Synthesis
Objective: To synthesize 4-Cyclopropyl-3-methylpyridine from 4-Bromo-3-methylpyridine and cyclopropylboronic acid.
Materials:
-
4-Bromo-3-methylpyridine hydrochloride[10]
-
Cyclopropylboronic acid[6]
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
Toluene, anhydrous
-
Deionized Water
-
Diethyl ether
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Bromo-3-methylpyridine (1.0 eq), cyclopropylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times to ensure an inert atmosphere. This is critical as the palladium catalyst is oxygen-sensitive.
-
Solvent and Catalyst Addition: Add anhydrous toluene and deionized water in a 4:1 ratio (e.g., 40 mL toluene, 10 mL water). Bubble argon through the solvent mixture for 15 minutes to degas. Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the flask.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure 4-Cyclopropyl-3-methylpyridine.
Self-Validation: The success of the synthesis is validated at each stage. Reaction completion is confirmed by analytical techniques (TLC/LC-MS). The identity and purity of the final product are confirmed by NMR spectroscopy and mass spectrometry, comparing the obtained data with the anticipated profiles.
Strategic Value in Drug Discovery
The utility of 4-Cyclopropyl-3-methylpyridine stems from the advantageous properties imparted by its constituent parts. A medicinal chemist employing this scaffold is making a deliberate choice to leverage these features to overcome common drug development hurdles.
-
Metabolic Stability: The cyclopropyl group is a well-known metabolic blocker. Its C-H bonds are stronger than those in typical alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4] Placing the cyclopropyl group at the 4-position, a common site of pyridine ring metabolism, can significantly enhance the metabolic stability and half-life of a drug candidate.[4][5]
-
Potency and Ligand Efficiency: The rigidity of the cyclopropyl ring reduces the entropic penalty upon binding to a biological target, which can lead to a significant increase in binding affinity and potency.[5] It acts as a rigid linker or a non-classical phenyl ring bioisostere, holding appended functionality in a precise orientation for optimal target engagement.
-
Improved Physicochemical Properties: As a small, lipophilic group, the cyclopropyl moiety can fine-tune a compound's solubility and permeability, often improving its overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[11]
-
Vectorial Exploration of Chemical Space: The pyridine nitrogen at position 1 and the substitution vectors at positions 2, 5, and 6 provide clear handles for further chemical modification, allowing chemists to systematically explore the binding pocket of a target protein.
Caption: Key structural features and their drug-like benefits.
Safety, Handling, and Storage
As a substituted pyridine derivative, 4-Cyclopropyl-3-methylpyridine should be handled with appropriate care in a laboratory setting. While a specific safety data sheet (SDS) is not universally available, data from analogous compounds like 3-methylpyridine and other substituted pyridines suggest the following precautions.[12][13]
-
Handling: Use in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.[13]
-
Hazards: Likely to be harmful if swallowed, inhaled, or absorbed through the skin.[13][14] May cause irritation to the skin, eyes, and respiratory tract.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12] Keep away from strong oxidizing agents and strong acids. The compound may be light-sensitive and should be stored in an amber vial.[12]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
4-Cyclopropyl-3-methylpyridine is more than just another chemical building block; it is a carefully designed scaffold that embodies key principles of modern medicinal chemistry. The combination of the metabolically robust, conformationally constrained cyclopropyl group with the versatile and biologically relevant pyridine core makes it a high-potential starting point for the development of novel therapeutics. Its straightforward synthesis via established cross-coupling methods further enhances its appeal for research and development laboratories. As the push to "escape from flatland" continues in drug discovery, scaffolds like this will be instrumental in creating the next generation of safer and more effective medicines.
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